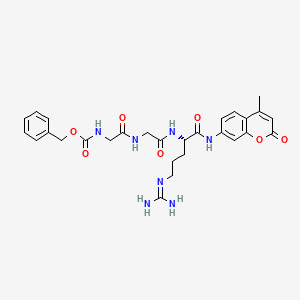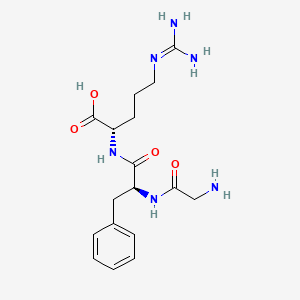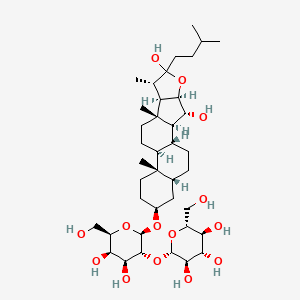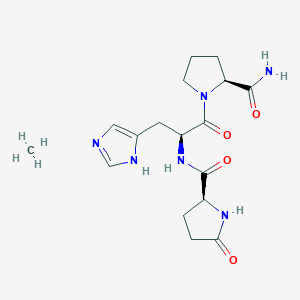![molecular formula C30H41N9O8S B10799682 N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B10799682.png)
N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA involves the coupling of Tos-Gly-Pro-Arg with ANBA-IPA. The reaction typically occurs under mild conditions, using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of Tos-Gly-Pro-Arg-ANBA-IPA follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as HPLC (High-Performance Liquid Chromatography) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
Tos-Gly-Pro-Arg-ANBA-IPA primarily undergoes hydrolysis reactions. The peptide bonds within the compound can be cleaved by proteolytic enzymes, leading to the release of chromogenic products .
Common Reagents and Conditions
Common reagents used in the reactions involving Tos-Gly-Pro-Arg-ANBA-IPA include proteolytic enzymes such as trypsin and chymotrypsin. The reactions are typically carried out in aqueous buffers at physiological pH and temperature .
Major Products
The major products formed from the hydrolysis of Tos-Gly-Pro-Arg-ANBA-IPA are chromogenic peptides and amino acids. These products can be detected and quantified using spectrophotometric methods .
Scientific Research Applications
Tos-Gly-Pro-Arg-ANBA-IPA has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzyme assays to study proteolytic activity.
Biology: Employed in the detection and quantification of proteases in biological samples.
Medicine: Utilized in diagnostic assays for the detection of blood coagulation disorders.
Industry: Applied in the quality control of pharmaceutical products containing proteolytic enzymes
Mechanism of Action
Tos-Gly-Pro-Arg-ANBA-IPA exerts its effects by serving as a substrate for proteolytic enzymes. When these enzymes cleave the peptide bonds within the compound, chromogenic products are released. These products can be detected using luminescence or photometric methods, allowing for the quantification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- Tos-Gly-Pro-Arg-pNA
- Tos-Gly-Pro-Arg-AMC
- Tos-Gly-Pro-Arg-AFC
Uniqueness
Tos-Gly-Pro-Arg-ANBA-IPA is unique due to its high sensitivity and specificity for detecting proteolytic activity. Compared to similar compounds, it provides more accurate and rapid results in luminescence and photometric assays .
Properties
Molecular Formula |
C30H41N9O8S |
|---|---|
Molecular Weight |
687.8 g/mol |
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C30H41N9O8S/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33) |
InChI Key |
DYZFADUXBXXXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


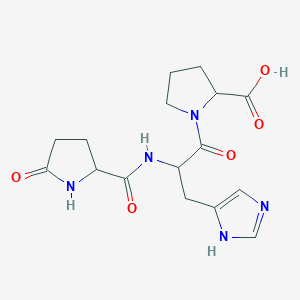
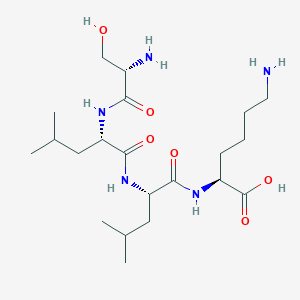
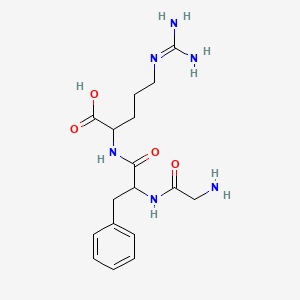
![2-{2-[2-(2-amino-3-phenylpropanamido)-3-phenylpropanamido]acetamido}-N-[1-carbamoyl-3-(methylsulfanyl)propyl]-4-methylpentanamide](/img/structure/B10799643.png)
![[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxido-oxophosphanium](/img/structure/B10799651.png)
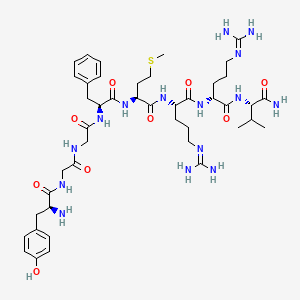
![19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid](/img/structure/B10799664.png)
